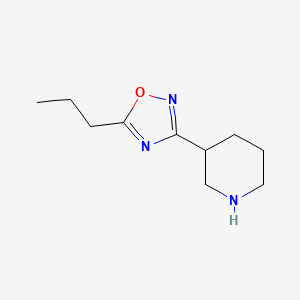

3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole is a heterocyclic compound that features a piperidine ring and an oxadiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a piperidine derivative with a nitrile oxide, which can be generated in situ from a hydroxylamine and a chlorinated compound under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, typically using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst in ethanol.

Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of alkylated oxadiazole derivatives.

Applications De Recherche Scientifique

3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Piperidin-3-yl)-1,2,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring.

3-(Piperidin-3-yl)-5-methyl-1,2,4-oxadiazole: Similar structure but with a methyl group instead of a propyl group.

Uniqueness

3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole is unique due to its specific combination of a piperidine ring and a propyl-substituted oxadiazole ring. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Activité Biologique

3-(Piperidin-3-yl)-5-propyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential bioactive properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring and an oxadiazole moiety, which contribute to its unique chemical properties. The general formula is C10H17N3O . The structural characteristics enable interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The piperidine ring can engage in hydrophobic interactions within protein pockets, while the oxadiazole ring can form hydrogen bonds with amino acid residues. This dual interaction is crucial for modulating protein activity and eliciting biological responses .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have shown that this compound may induce apoptosis in cancer cells. For instance, it has been linked to increased expression of p53 and activation of caspase-3 in MCF-7 breast cancer cells, leading to apoptotic cell death .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its derivatives have been tested against drug-resistant strains of bacteria and fungi, showing promising results in inhibiting growth .

3. Enzyme Inhibition

In vitro studies have indicated that this compound can act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(Piperidin-3-yl)-1,2,4-triazole | Triazole instead of oxadiazole | Moderate anticancer activity |

| 3-(Piperidin-3-yl)-5-methyl-1,2,4-oxadiazole | Methyl group instead of propyl | Lower HDAC inhibition compared to propyl derivative |

This table highlights that while similar compounds exhibit some biological activities, the propyl substitution in this compound enhances its potency and selectivity as an HDAC inhibitor and anticancer agent .

Case Studies

Case Study 1: Anticancer Activity

A study conducted on MCF-7 cells revealed that treatment with this compound resulted in significant apoptosis through the activation of the intrinsic apoptotic pathway. The compound was observed to increase p53 levels and activate caspase cascades leading to cell death .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of this compound were tested against various strains of bacteria including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited MIC values significantly lower than traditional antibiotics like ampicillin .

Propriétés

IUPAC Name |

3-piperidin-3-yl-5-propyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-2-4-9-12-10(13-14-9)8-5-3-6-11-7-8/h8,11H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBZPHXXWRQBLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C2CCCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696867 |

Source

|

| Record name | 3-(5-Propyl-1,2,4-oxadiazol-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270744-79-0 |

Source

|

| Record name | 3-(5-Propyl-1,2,4-oxadiazol-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.